L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 1-cyclohexyl ester
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Overview
Description
L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 1-cyclohexyl ester is a derivative of L-glutamic acid, an important amino acid in the human body. This compound features a cyclohexyl ester group and a tert-butoxycarbonyl (Boc) protecting group, which makes it useful in various chemical reactions and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 1-cyclohexyl ester typically involves the protection of the amino group of L-glutamic acid with a Boc group, followed by esterification with cyclohexanol. The reaction conditions often include the use of coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
The process would involve large-scale reactions with appropriate safety measures and quality control to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 1-cyclohexyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield L-glutamic acid and cyclohexanol.
Deprotection: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amino group.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Major Products Formed
Hydrolysis: L-glutamic acid and cyclohexanol.
Deprotection: L-glutamic acid with a free amino group.
Scientific Research Applications
L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 1-cyclohexyl ester is used in various scientific research applications, including:
Peptide Synthesis: The Boc group serves as a protecting group for the amino group, making it useful in the stepwise synthesis of peptides.
Organic Synthesis: It acts as an intermediate in the synthesis of more complex molecules.
Biological Studies: Used in studies involving amino acid metabolism and protein synthesis.
Mechanism of Action
The mechanism of action of L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 1-cyclohexyl ester primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical processes, such as peptide bond formation .
Comparison with Similar Compounds
Similar Compounds
- L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, diethyl ester
- L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 1-phenyl 5-(phenylmethyl) ester
- L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]glycyl-, 5-(1,1-dimethylethyl) ester .
Uniqueness
L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 1-cyclohexyl ester is unique due to its cyclohexyl ester group, which can influence its solubility and reactivity compared to other similar compounds. This makes it particularly useful in specific synthetic applications where these properties are advantageous .
Properties
Molecular Formula |
C16H26NO6- |
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Molecular Weight |
328.38 g/mol |
IUPAC Name |
(4S)-5-cyclohexyloxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate |
InChI |
InChI=1S/C16H27NO6/c1-16(2,3)23-15(21)17-12(9-10-13(18)19)14(20)22-11-7-5-4-6-8-11/h11-12H,4-10H2,1-3H3,(H,17,21)(H,18,19)/p-1/t12-/m0/s1 |
InChI Key |
DVTMNTVXXIJGMR-LBPRGKRZSA-M |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)[O-])C(=O)OC1CCCCC1 |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)[O-])C(=O)OC1CCCCC1 |
Origin of Product |
United States |
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